Structural Dynamics and Intermolecular Hydrogen Bonding Networks of 1,2,3-Cyclopentanetriol: A Crystallographic and Pharmacological Perspective
Structural Dynamics and Intermolecular Hydrogen Bonding Networks of 1,2,3-Cyclopentanetriol: A Crystallographic and Pharmacological Perspective
Executive Summary & Core Rationale
The structural chemistry of carbocyclic polyols represents a foundational pillar in modern supramolecular chemistry and rational drug design. Among these, 1,2,3-cyclopentanetriol and its highly functionalized derivatives (e.g., the α-mannosidase inhibitor Mannostatin A) serve as exemplary models for understanding how stereochemically constrained hydroxyl groups dictate macroscopic crystal lattice assembly and microscopic target-binding affinity.
As a Senior Application Scientist, I approach the characterization of 1,2,3-cyclopentanetriol not merely as an exercise in structural determination, but as a predictive tool. The spatial pre-organization of the cis-diol/triol system within the cyclopentane ring enforces a specific 2T1 (twist envelope) conformation. This conformation acts as a highly polarized hydrogen-bond donor/acceptor hub. Understanding the causality between this rigid intramolecular geometry and its resulting intermolecular hydrogen-bonding network allows researchers to exploit these scaffolds in the design of transition-state analogs, antiviral agents, and novel supramolecular materials.
Stereochemical Architecture and Crystal Lattice Dynamics
The 2T1 Twist Envelope Conformation
Unlike highly flexible acyclic polyols, the five-membered ring of 1,2,3-cyclopentanetriol restricts the rotational degrees of freedom of its hydroxyl substituents. Crystallographic data of 1,2,3-cyclopentanetriol derivatives consistently reveal a 2T1 twist envelope conformation [1].
Causality of Conformation: This specific puckering minimizes torsional strain (Pitzer strain) between adjacent substituents while optimally orienting the cis-hydroxyl groups for bidentate interactions. In the solid state, this geometry prevents the formation of a purely intramolecular hydrogen-bonding sink, forcing the hydroxyl protons outward to engage with adjacent molecules, thereby driving the formation of robust, multi-dimensional intermolecular O-H⋯O networks.
Supramolecular Hydrogen Bonding Networks
In the crystal lattice, the parent 1,2,3-cyclopentanetriol and its analogs form infinite chains or 2D sheets propagated by strong O-H⋯O interactions. The cooperative nature of these bonds—where a single oxygen atom simultaneously acts as a hydrogen bond donor and acceptor—results in a highly cohesive lattice with significant thermal stability.
Fig 1: Topology of the cooperative intermolecular O-H···O hydrogen bonding network in the crystal lattice.
Self-Validating Experimental Protocols
To ensure scientific integrity, the structural characterization of these networks must rely on self-validating workflows. Below are the field-proven methodologies for crystallographic and computational analysis.
Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
This protocol establishes the absolute configuration and hydrogen-bond parameters of the compound.
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Crystallization via Vapor Diffusion: Dissolve the purified 1,2,3-cyclopentanetriol derivative in a polar hydrogen-bond-accepting solvent (e.g., methanol). Use a non-polar anti-solvent (e.g., pentane) in a closed chamber.
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Causality: Vapor diffusion maintains a controlled supersaturation gradient, preventing the kinetic trapping of metastable polymorphs and yielding diffraction-quality single crystals.
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Cryogenic Data Collection (100 K): Mount the crystal on a diffractometer equipped with a Mo-K α or Cu-K α microfocus source and a nitrogen cryostream.
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Causality: Collecting data at 100 K minimizes thermal ellipsoid blurring (Debye-Waller factors), which is critical for the precise localization of the low-electron-density hydroxyl hydrogen atoms.
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Phase Solution and Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL).
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Self-Validation: The protocol is validated when the final R-factor ( R1 ) drops below 5% and the Goodness-of-Fit (S) approaches 1.0, confirming that the modeled electron density perfectly matches the experimental diffraction data.
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Hirshfeld Surface Analysis: Map the refined coordinates onto a 3D Hirshfeld surface to quantify the percentage contribution of O-H⋯O versus dispersive interactions to the total lattice energy.
Fig 2: Self-validating experimental workflow for resolving the supramolecular hydrogen-bonding network.
Pharmacological Translation: From Lattice to Target Binding
The same spatial pre-organization that drives crystal lattice formation makes 1,2,3-cyclopentanetriol an exceptional pharmacophore. When this moiety is introduced into a biological system, the hydroxyl groups act as high-fidelity anchors within enzyme active sites.
Case Study A: Mannostatin A and Golgi α-Mannosidase II
Mannostatin A, a potent inhibitor of Golgi α-mannosidase II (dGMII), features a highly substituted 1,2,3-cyclopentanetriol core. X-ray co-crystal structures reveal that the five-membered ring mimics the covalently linked mannosyl intermediate[1]. The cis-diol system coordinates directly with a catalytic Zn2+ ion in a bidentate fashion, while the adjacent functional groups form critical hydrogen bonds with Asp204 and Asp341 [1]. The rigidity of the cyclopentane ring minimizes the entropic penalty of binding.
Case Study B: Antimicrobial and Antiviral Docking (Phytochemical Extracts)
Recent GC-MS profiling of Moringa oleifera extracts identified 1,2,3-cyclopentanetriol as a key bioactive constituent [2]. In silico molecular docking studies have demonstrated its high affinity for critical pathogenic targets:
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Penicillin-Binding Protein 1a: 1,2,3-cyclopentanetriol exhibits a strong docking score (-7.263 kcal/mol), forming a dense network of hydrogen bonds with the catalytic residues, thereby showing potential as an antimicrobial agent [2].
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SARS-CoV-2 Proteases: The compound also demonstrates favorable binding kinetics against viral targets like the Papain-Like Protease (PLpro), leveraging its triol system to engage the oxy-anion hole and disrupt viral replication [3].
Fig 3: Mechanistic mapping of 1,2,3-cyclopentanetriol hydrogen bonding within a metalloenzyme active site.
Protocol 2: In Silico Molecular Docking and Validation
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Ligand Preparation: The 1,2,3-cyclopentanetriol core is energy-minimized using the OPLS4 force field. Causality: This preserves the 2T1 twist envelope conformation observed in the crystal state, ensuring the 3D input is physically realistic.
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Protein Preparation: Target structures (e.g., PDB ID: 3UDI for Penicillin-binding protein) are stripped of water molecules (unless structural waters are part of the H-bond network), protonated at physiological pH (7.4), and energy-minimized.
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Grid Generation & Docking: A receptor grid is generated around the known active site.
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Self-Validation: Before screening the target compound, the native co-crystallized ligand is re-docked. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤2.0 Å.
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Quantitative Data Summary
The following tables summarize the structural and pharmacological metrics associated with 1,2,3-cyclopentanetriol and its derivatives, highlighting the direct correlation between hydrogen bond geometry and binding affinity.
Table 1: Key Hydrogen Bonding Parameters in 1,2,3-Cyclopentanetriol Derivatives (Solid-State)
| Interaction Type | Donor Group | Acceptor Group | Distance (D···A) [Å] | Angle (D-H···A)[°] | Structural Role |
| Intermolecular | C1-OH | C2'-OH | 2.75 – 2.82 | 165 – 172 | 1D Chain Propagation |
| Intermolecular | C3-OH | C1'-OH | 2.78 – 2.85 | 160 – 168 | 2D Sheet Formation |
| Intramolecular | C1-OH | C2-OH | 3.10 – 3.25 | < 120 | Minor cis-diol stabilization |
| Coordination | C2-OH | Zn 2+ (Enzyme) | 2.15 – 2.25 | N/A | Target Anchoring [1] |
Table 2: Molecular Docking Affinities of 1,2,3-Cyclopentanetriol against Pathogenic Targets
| Target Protein | Source Organism | Docking Score (kcal/mol) | Primary Interactions | Ref |
| Penicillin-Binding Protein 1a | Bacteria | -7.263 | H-bonding with Thr672, Asn489 | [2] |
| Papain-Like Protease (PLpro) | SARS-CoV-2 | -4.09 to -7.30* | H-bonding with active site residues | [3] |
| Melanoma Antigen A (MAGE-A) | Human (NSCLC) | Favorable | H-bond donor/acceptor networks | [4] |
*Note: Binding energies vary based on specific docking algorithms and derivative substitutions (e.g., addition of aromatic or hydrophobic moieties).
Conclusion
The transition of 1,2,3-cyclopentanetriol from a crystallographic curiosity to a highly valued pharmacological scaffold underscores the critical importance of spatial pre-organization. By enforcing a 2T1 twist envelope conformation, the carbocyclic ring optimally positions its hydroxyl groups to form resilient intermolecular hydrogen-bonding networks. As demonstrated through rigorous, self-validating SC-XRD and molecular docking protocols, these exact geometric parameters are responsible for the molecule's high-affinity interactions with complex biological targets, paving the way for next-generation enzyme inhibitors and antimicrobial therapeutics.
References
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The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A National Center for Biotechnology Information (PMC - NIH)[Link]
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Molecular docking studies and GC-MS analysis of the antimicrobial compounds isolated from leaves of Moringa oleifera ResearchGate[Link]
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Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism PLOS One[Link]
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Virtual Screening and Quantitative Structure–Activity Relationship of Moringa oleifera with Melanoma Antigen A (MAGE-A) Genes against the Therapeutics of Non-Small Cell Lung Cancers (NSCLCs) MDPI - Cancers[Link]
